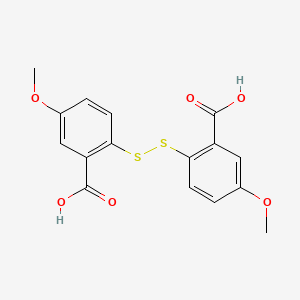
2,2'-Dithiobis(5-methoxybenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(5-methoxybenzoic acid) is an organic compound with the molecular formula C16H14O6S2 It is characterized by the presence of two methoxybenzoic acid groups linked by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(5-methoxybenzoic acid) typically involves the oxidation of 5-methoxybenzoic acid derivatives. One common method is the reaction of 5-methoxybenzoic acid with a disulfide-forming reagent under controlled conditions. The reaction is usually carried out in the presence of an oxidizing agent such as iodine or hydrogen peroxide, which facilitates the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(5-methoxybenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The choice of solvents, temperature, and reaction time are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(5-methoxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(5-methoxybenzoic acid) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(5-methoxybenzoic acid) involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can interact with various molecular targets. These interactions can modulate biological pathways, leading to potential therapeutic effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
2,2’-Dithiobis(5-methoxybenzoic acid) can be compared with other disulfide-containing compounds such as:
2,2’-Dithiobis(benzoic acid): Lacks the methoxy groups, resulting in different chemical properties.
5,5’-Dithiobis(2-nitrobenzoic acid): Contains nitro groups instead of methoxy groups, leading to different reactivity and applications.
2,2’-Dithiobis(4-methoxybenzoic acid): Similar structure but with methoxy groups in different positions, affecting its chemical behavior.
Propiedades
Número CAS |
19532-69-5 |
|---|---|
Fórmula molecular |
C16H14O6S2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-[(2-carboxy-4-methoxyphenyl)disulfanyl]-5-methoxybenzoic acid |
InChI |
InChI=1S/C16H14O6S2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
ZJLOCZITRJGCBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



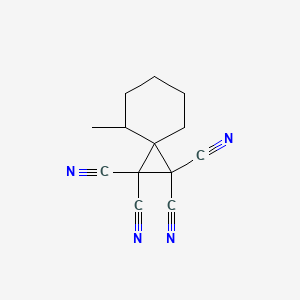



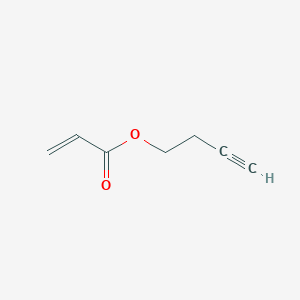
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)
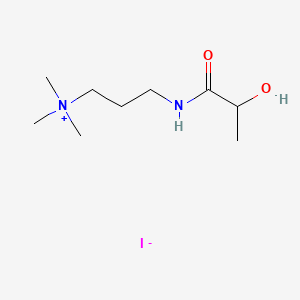

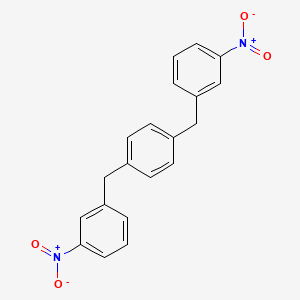
![4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12812936.png)



